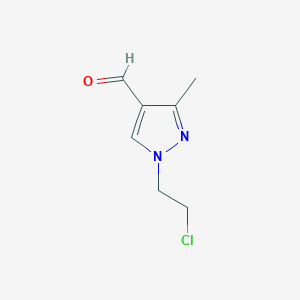

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloroethyl group at position 1, a methyl group at position 3, and an aldehyde group at position 4

Méthodes De Préparation

The synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloroethylamine hydrochloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chloroethyl group is introduced to the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or dimethylformamide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

Recent studies have demonstrated that derivatives of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde exhibit potent anticancer properties. For example, compounds synthesized from this scaffold have shown significant inhibition of Polo-like Kinase 1, a critical enzyme in cancer cell proliferation. In vitro tests indicated that these compounds could induce apoptosis in cancer cells, making them promising candidates for anticancer drug development . -

Antimicrobial Properties :

Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives from this compound, which demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Effects :

Certain derivatives have been evaluated for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Agrochemical Applications

The compound's reactive chloroethyl group allows for the development of herbicides and pesticides. Research indicates that derivatives can act as effective agrochemicals, targeting specific pathways in plant growth regulation or pest control.

Material Science Applications

-

Photochromic Materials :

Pyrazole compounds have been explored for their potential in developing photochromic materials, which change color upon exposure to light. This application is particularly relevant in creating smart materials for sensors and displays . -

Polymer Chemistry :

The incorporation of this compound into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target/Organism | Reference |

|---|---|---|---|

| 1 | Anticancer | Polo-like Kinase 1 | |

| 2 | Antimicrobial | Various Bacteria | |

| 3 | Anti-inflammatory | Pro-inflammatory Cytokines |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack Reaction | Formylation to produce aldehyde derivatives | ~80 |

| Microwave-Assisted Synthesis | Rapid synthesis of pyrazole derivatives | ~85 |

Mécanisme D'action

The mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in the inhibition of key enzymes, disruption of cellular processes, and induction of cell death in certain cases .

Comparaison Avec Des Composés Similaires

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an alkylating agent in chemotherapy and has a different mechanism of action involving DNA cross-linking.

2-Chloroethylamine hydrochloride: This compound is a precursor in the synthesis of various chloroethyl derivatives and has applications in organic synthesis.

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of Biological Activities

The compound has been primarily investigated for its antimicrobial and anticancer properties. Research has shown that it exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Inhibits the proliferation of several cancer cell lines, including lung, breast, and colorectal cancers.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Modification of Proteins and DNA : The chloroethyl group can react with nucleophiles in proteins and DNA, potentially disrupting cellular functions.

- Inhibition of Key Enzymes : By modifying enzymes critical for cellular processes, the compound can induce cell death in cancerous cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines with notable efficacy:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 15.0 | |

| Breast Cancer | MDA-MB-231 | 10.5 | |

| Colorectal Cancer | HCT116 | 12.7 | |

| Liver Cancer | HepG2 | 9.8 |

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity against various pathogens:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Bactericidal | 32 | |

| Staphylococcus aureus | Bactericidal | 16 | |

| Candida albicans | Fungicidal | 64 |

Case Studies

Several case studies have been documented that explore the efficacy and safety profile of this compound:

- Antitumor Efficacy in Vivo : A study conducted on mice bearing xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to the control group (p < 0.05) .

- Combination Therapy : In vitro studies indicated that when combined with conventional chemotherapy agents, this compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in combination therapy strategies .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJDHFFQPSUECG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394441 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120842-54-8 | |

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.